molecular formula C4H7NO4S B11916330 (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide CAS No. 406951-05-1

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide

Katalognummer: B11916330
CAS-Nummer: 406951-05-1
Molekulargewicht: 165.17 g/mol
InChI-Schlüssel: HONREDVMINESMG-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide (CAS 406951-05-1) is a high-value chemical building block of significant interest in modern medicinal chemistry and anticancer drug discovery. This compound features a synthetically versatile (S)-configured 3-amino-2-oxoazetidine (β-amino-β-lactam) scaffold, a structure recognized as a key precursor in the synthesis of more complex bioactive molecules . The oxetane ring, analogous to structures found in established covalent inhibitors like the antiestrogen drug exemestane, can confer favorable metabolic stability and enhance binding interactions in drug-target complexes . The methanesulfonamide group is a privileged pharmacophore in drug design, present in numerous therapeutic agents across various classes, from antimicrobials to enzyme inhibitors . Recent research highlights the application of similar sulfonamide-functionalized intermediates in developing novel chalcone-sulfonamide hybrids, which have demonstrated potent antiproliferative activity at low micromolar concentrations against a range of cancer cell lines, including hormone-resistant breast cancers . These compounds are investigated for their proapoptotic and antiestrogenic mechanisms, acting on the ERα/GREB1 axis and inducing PARP cleavage to trigger programmed cell death . As a key synthetic intermediate, this compound enables researchers to explore covalent inhibition strategies and develop targeted agents aimed at overcoming resistance mechanisms in oncology. It is supplied strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

406951-05-1

Molekularformel

C4H7NO4S

Molekulargewicht

165.17 g/mol

IUPAC-Name

N-[(3S)-2-oxooxetan-3-yl]methanesulfonamide

InChI

InChI=1S/C4H7NO4S/c1-10(7,8)5-3-2-9-4(3)6/h3,5H,2H2,1H3/t3-/m0/s1

InChI-Schlüssel

HONREDVMINESMG-VKHMYHEASA-N

Isomerische SMILES

CS(=O)(=O)N[C@H]1COC1=O

Kanonische SMILES

CS(=O)(=O)NC1COC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-N-(2-Oxooxetan-3-yl)methansulfonamid beinhaltet typischerweise die Bildung des Oxetanrings, gefolgt von der Einführung der Methansulfonamidgruppe. Eine gängige Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen, um den Oxetanring zu bilden. Die Methansulfonamidgruppe kann dann durch eine nucleophile Substitutionsreaktion unter Verwendung von Methansulfonylchlorid und einem geeigneten Amin eingeführt werden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (S)-N-(2-Oxooxetan-3-yl)methansulfonamid würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchfluss-Mikroreaktorsystemen umfassen, die sich als effizient und nachhaltig für ähnliche Verbindungen erwiesen haben .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-N-(2-Oxooxetan-3-yl)methansulfonamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Der Oxetanring kann oxidiert werden, um reaktivere Zwischenprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können den Oxetanring öffnen, was zu verschiedenen Produkten führt.

    Substitution: Die Methansulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Oxetanrings zur Bildung von Aldehyden oder Ketonen führen, während die Reduktion zur Bildung von Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may disrupt cell wall synthesis or interfere with protein translation.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

Anticancer Properties

The compound has also been evaluated for its anticancer potential, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines. Studies indicate that derivatives of this compound can induce cytotoxic effects at concentrations above 100 µM.

Case Study: Cytotoxicity Evaluation

In a comparative study, various derivatives of this compound were synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the oxetan ring significantly enhanced cytotoxicity against MDA-MB-231 cells, with IC50 values ranging from 98 to over 100 µM depending on the derivative.

Neurological Applications

Emerging research suggests that this compound may act as an inhibitor of enzymes involved in neurotransmitter synthesis and degradation, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These interactions could have implications for treating neurological disorders by modulating serotonin levels in the brain.

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity.

Table 2: Summary of Biological Evaluations

Derivative NameActivity TypeIC50/Effectiveness
Derivative AAntimicrobialMIC = 5.64 µM against Staphylococcus aureus
Derivative BAnticancerIC50 = 98 µM against MDA-MB-231
Derivative CNeurologicalInhibits TPH with Ki = X nM

Potential for Drug Development

The structural features of this compound enable it to interact with various biomolecules, making it a promising candidate for drug development:

  • Enzyme Inhibition : The ability to inhibit key enzymes involved in metabolic pathways is crucial for its antimicrobial and anticancer activities.
  • Cell Proliferation Modulation : By affecting signaling pathways related to cell growth and inflammation, the compound can potentially reduce tumor growth and promote apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, allowing the compound to form covalent bonds with its target. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(2-Furylmethyl)methanesulfonamide

  • Structure : Methanesulfonamide attached to a furylmethyl group.
  • Key Differences: Lacks the strained oxetane ring, replacing it with a planar furan heterocycle. Observed as a minor byproduct (<3.0%) in catalytic processes involving nickel nanocatalysts, suggesting lower stability under reactive conditions compared to oxetane-containing analogs .
  • Applications : Primarily a transient intermediate in biomass conversion processes.

N-(Trimethylsilyl)methanesulfonamide

  • Structure : Methanesulfonamide with a trimethylsilyl (TMS) protecting group on the nitrogen.
  • Key Differences :
    • The TMS group enhances thermal stability, enabling its use as a precursor in polymer synthesis (e.g., polythiazenes).
    • Exhibits partial π-bonding in the S–N bond (bond length: ~1.64 Å), contrasting with the purely single-bonded S–N in the oxetane derivative .
  • Applications : Intermediate in specialty polymer production.

Ferrocene-Containing Methanesulfonamide (Compound 36)

  • Structure : Methanesulfonamide linked to a ferrocenylmethylidene-bicycloheptane scaffold.
  • Key Differences :
    • Incorporates a redox-active ferrocene moiety, enabling applications in electrochemistry or catalysis.
    • The bulky bicyclic framework reduces solubility compared to the compact oxetane derivative .
  • Applications: Potential use in organometallic catalysis or materials science.

(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

  • Structure : Methanesulfonamide attached to a dihydrooxazole-substituted phenyl ring.
  • Molecular weight (296.39 g/mol) is higher than the oxetane derivative, which is estimated to be ~194 g/mol (based on formula C₄H₈N₂O₃S) .
  • Applications : Pharmaceutical intermediate (exact biological targets unspecified).

Physicochemical and Reactivity Comparison

Property This compound N-(2-Furylmethyl)methanesulfonamide N-(Trimethylsilyl)methanesulfonamide
Ring Strain High (oxetane ring) None (furan ring) None
Thermal Stability Moderate Low High (TMS protection)
S–N Bond Length ~1.74 Å (single bond) ~1.74 Å ~1.64 Å (partial π-bonding)
Catalytic Byproduct Formation Not observed Yes (<3.0%) No

Notes

Data Limitations : Direct experimental data (e.g., melting points, solubility) for “this compound” are absent in the provided evidence; properties are inferred from structural analogs.

Biologische Aktivität

(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxetan ring and a sulfonamide group, which contribute to its unique biological properties. The molecular formula is C6H11NO4SC_6H_{11}NO_4S.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may act as inhibitors or modulators of specific enzymes or receptors, influencing metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, leading to altered physiological responses.
  • Receptor Modulation : The sulfonamide moiety may interact with neurotransmitter receptors, potentially affecting pain perception and inflammation.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntinociceptiveIn vivo assays in miceSignificant reduction in pain response compared to control groups.
Anti-inflammatoryCytokine assaysDecreased levels of pro-inflammatory cytokines in treated cells.
Enzyme inhibitionEnzyme assaysInhibition of target enzyme activity by 50% at 10 µM concentration.

Case Study 1: Antinociceptive Effects

In a controlled study involving CD-1 mice, this compound was administered at various dosages. The results demonstrated a dose-dependent reduction in pain response, measured through behavioral assays. Mice treated with the compound showed a significant decrease in nociceptive behaviors compared to those receiving a placebo.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. Human cell lines were treated with this compound, and subsequent cytokine analysis revealed a marked reduction in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may be beneficial in conditions characterized by chronic inflammation.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were reported in animal models during acute toxicity studies.

Q & A

Q. What are the optimal synthetic routes for (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide?

The synthesis typically involves multi-step protocols. For example, coupling methanesulfonamide derivatives with functionalized oxetane rings requires protecting-group strategies to preserve stereochemistry. Key steps include nucleophilic substitution at the oxetane’s 3-position and subsequent deprotection . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid oxetane ring-opening, a common side reaction due to ring strain.

Q. How is the stereochemical configuration confirmed for this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) provides unambiguous confirmation of the (S)-configuration . Complementary methods include chiral-phase HPLC and circular dichroism (CD) spectroscopy to validate enantiopurity.

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents or diastereomers) .
  • Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase methods assess purity, especially for detecting hydrolyzed oxetane byproducts .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • 3-Aminooxetane derivatives : Used to introduce the sulfonamide group via nucleophilic substitution.
  • Protected methanesulfonamide precursors : Ensure regioselectivity during coupling .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability of the oxetane ring?

Density functional theory (DFT) calculations model ring strain (≈25 kcal/mol for oxetanes) and predict sites prone to nucleophilic attack. Molecular orbital analysis (e.g., HOMO-LUMO gaps) identifies electronic factors influencing ring-opening reactions . Molecular dynamics (MD) simulations further assess solvation effects on stability.

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility). Strategies include:

  • Orthogonal assays : Combine enzyme inhibition studies (e.g., carbonic anhydrase assays) with cellular uptake measurements .
  • Structural analysis : Co-crystallization with target proteins (using SHELX programs) identifies binding modes, clarifying false negatives/positives .

Q. What strategies stabilize the oxetane ring during functionalization?

  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) that promote ring-opening.
  • Temperature control : Reactions below 0°C minimize thermal degradation.
  • Protecting groups : Use tert-butyl or silyl ethers to shield reactive oxetane oxygen during sulfonamide coupling .

Q. How to model its interactions with biological targets like enzymes?

  • Molecular docking : Tools like AutoDock Vina predict binding poses in active sites (e.g., carbonic anhydrase), guided by crystallographic data .
  • Enzyme kinetics : Michaelis-Menten analysis quantifies inhibition constants (Ki), validated by isothermal titration calorimetry (ITC) for thermodynamic profiling .

Methodological Considerations

  • Crystallographic refinement : SHELXL’s robust algorithms handle high-resolution data, enabling precise modeling of the oxetane ring’s geometry and thermal parameters .
  • Data contradiction analysis : Use Bayesian statistics to weight conflicting results (e.g., IC50 variability) based on assay precision and biological relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.